1-Benzyl-5,5-diethylpyrrolidin-3-amine
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Overview
Description
1-Benzyl-5,5-diethylpyrrolidin-3-amine is an organic compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5,5-diethylpyrrolidin-3-amine typically involves the reaction of a suitable pyrrolidine derivative with a benzylating agent. One common method is the alkylation of 5,5-diethylpyrrolidin-3-amine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5,5-diethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-5,5-diethylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-5,5-diethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine: Lacks the diethyl substitution, making it less sterically hindered.
5,5-Diethylpyrrolidin-3-amine: Lacks the benzyl group, resulting in different biological activities.
N-Benzyl-2-pyrrolidone: Contains a carbonyl group, altering its reactivity and biological properties.
Uniqueness
1-Benzyl-5,5-diethylpyrrolidin-3-amine is unique due to its combination of a benzyl group and diethyl substitutions on the pyrrolidine ring. This structural arrangement can enhance its binding affinity to molecular targets and potentially increase its biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-5,5-diethylpyrrolidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-3-15(4-2)10-14(16)12-17(15)11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12,16H2,1-2H3 |
InChI Key |
LBSRDLWCSWVVMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CN1CC2=CC=CC=C2)N)CC |
Origin of Product |
United States |
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